molecular formula C20H25NO3 B2392796 2-(2-(tert-butyl)phenoxy)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 449155-48-0

2-(2-(tert-butyl)phenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2392796
CAS RN: 449155-48-0
M. Wt: 327.424
InChI Key: GYBSQSPXQVYHHF-UHFFFAOYSA-N
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Description

2-(2-(tert-butyl)phenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein that plays a crucial role in B-cell receptor (BCR) signaling.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides, including compounds with structural similarities to the query compound, in human and rat liver microsomes. The research focuses on the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these herbicides, which may provide insights into the detoxification or bioactivation of similar compounds in biological systems (Coleman et al., 2000).

Chemoselective Acetylation of 2-Aminophenol

This study explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing different acyl donors. The findings could provide a framework for understanding how specific acyl donors and catalysts can be used for selective reactions involving similar phenolic and acetamide functional groups, potentially applicable in synthesizing derivatives of the query compound (Magadum & Yadav, 2018).

Media Effects on Antioxidant Activities

This research evaluates the antioxidant activities of phenols and catechols, including compounds with tert-butyl groups, in various solvents. Understanding how solvent media affect the antioxidant properties of such compounds might offer insights into the antioxidant potential of "2-(2-(tert-butyl)phenoxy)-N-(2-methoxy-5-methylphenyl)acetamide" and its applications in oxidative stress-related conditions (Barclay et al., 1999).

Pharmacological Assessment of Novel Acetamide Derivatives

This study synthesizes and evaluates the pharmacological properties of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of tert-butyl and phenoxy groups in these compounds may provide a basis for understanding how modifications in chemical structure influence biological activity, relevant to derivatives of the query compound (Rani et al., 2016).

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-14-10-11-18(23-5)16(12-14)21-19(22)13-24-17-9-7-6-8-15(17)20(2,3)4/h6-12H,13H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBSQSPXQVYHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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